molecular formula C6H4F3IN2S B8771537 4-Iodo-2-(methylthio)-5-(trifluoromethyl)pyrimidine

4-Iodo-2-(methylthio)-5-(trifluoromethyl)pyrimidine

Cat. No. B8771537
M. Wt: 320.08 g/mol
InChI Key: MRQBAKPLSDWZQK-UHFFFAOYSA-N
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Patent
US09174946B2

Procedure details

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (I11) (500 g, 21.9 mmol) was placed into a reaction flask then sodium iodide (9.80 g, 65.6 mmol) and hydroiodic acid (58%) (70 mL) were added. The reaction mixture was stirred for 48 hours in darkness then diluted with water (200 mL) where upon a colourless solid precipitated. The precipitate was collected by filtration and was washed with 10% NaHCO3 solution until neutral. The resulting solid was washed with water (100 mL) then suction dried for 2 hours to give the title compound (I12) (3.956 g, 57%) as a pale yellow solid; 1H NMR (400 MHz, CDCl3) δ 8.42 (s, 1H), 2.58 (s, 3H). LCMS Method C: rt 6.30 min; m/z 321.0 [M+H]+.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][N:5]=[C:4]([S:12][CH3:13])[N:3]=1.[I-:14].[Na+].I>O>[I:14][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][N:5]=[C:4]([S:12][CH3:13])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C(F)(F)F)SC
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
I
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 48 hours in darkness
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
was washed with 10% NaHCO3 solution until neutral
WASH
Type
WASH
Details
The resulting solid was washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
suction dried for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
IC1=NC(=NC=C1C(F)(F)F)SC
Measurements
Type Value Analysis
AMOUNT: MASS 3.956 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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